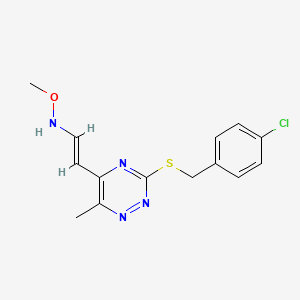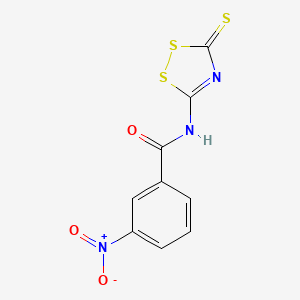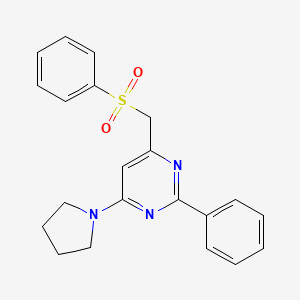
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
Vue d'ensemble
Description
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazine family, which is known for its diverse range of biological activities.
Applications De Recherche Scientifique
Triazine Scaffold and Biological Significance
Heterocyclic Compounds Bearing Triazine Scaffold
Triazines, including 1,2,4-triazines, are recognized for their weak base properties and preference for nucleophilic substitution over electrophilic substitution due to their weaker resonance energy compared to benzene. This class of compounds has found extensive applications in medicinal chemistry, where various synthetic derivatives have been evaluated across a spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Triazine analogs have demonstrated potent pharmacological activities, making the triazine nucleus a core moiety of interest for future drug development (Verma, Sinha, & Bansal, 2019).
Synthetic Strategies and Chemical Reactivities
Synthetic Strategies and Biological Activities of 3-Thioxo-1,2,4-Triazin-5-Ones
The synthesis and functionalization of 1,2,4-triazine derivatives have been a focal point of research due to their significant roles in medicinal, pharmacological, and biological fields. Recent advancements have highlighted the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their diverse reactivity towards electrophilic and nucleophilic reagents under various conditions. These compounds exhibit a range of biological activities, including anticancer, anti-HIV, antimicrobial effects, and their potential as enzyme inhibitors, demonstrating the versatility and therapeutic potential of triazine derivatives (Makki, Abdel-Rahman, & Alharbi, 2019).
Triazine Derivatives and Antitumor Activities
Antitumor Activities of Triazine Derivatives
Research on 1,2,3-triazines and their benzo- and heterofused derivatives has revealed a broad spectrum of biological activities, including antitumor properties. These compounds are valued for their efficacy and simple synthesis, positioning them as promising scaffolds for developing new antitumor agents. The systematic review of literature up to 2016 underscores the potential of triazine-based compounds in cancer treatment, highlighting the ongoing interest in exploiting their biological activities for therapeutic applications (Cascioferro et al., 2017).
Propriétés
IUPAC Name |
(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-methoxyethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-10-13(7-8-16-20-2)17-14(19-18-10)21-9-11-3-5-12(15)6-4-11/h3-8,16H,9H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQPVTTZJHBZJG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B3140018.png)
![7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3140032.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140035.png)

![N'-{7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3140046.png)



![N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3140085.png)


